2-(2-Methoxybenzyl)isoindoline-1,3-dione
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Overview
Description
2-(2-Methoxybenzyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxybenzyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of 2-methoxybenzylamine with phthalic anhydride in the presence of a suitable catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water . This method yields the desired compound with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-(2-Methoxybenzyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar chemical reactivity and applications.
Phthalimide: Another related compound used in organic synthesis and pharmaceuticals.
N-Substituted isoindoline-1,3-diones: Variants with different substituents that exhibit unique biological activities.
Uniqueness
2-(2-Methoxybenzyl)isoindoline-1,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxybenzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMTTITQACDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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